Cyclobutylhydrazine

CXCR2 Antagonist Metabolic Stability Inflammation

Cyclobutylhydrazine (CAS 742673-64-9) is an alkylhydrazine featuring a strained four-membered cyclobutyl ring, conferring unique conformational rigidity compared to linear or larger cyclic alkylhydrazines. This compound is primarily utilized as a reactive intermediate and nucleophile for constructing nitrogen-containing heterocycles such as pyrazoles, pyridazines, and pyrimidines—key scaffolds in pharmaceuticals and agrochemicals.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 742673-64-9
Cat. No. B1320886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylhydrazine
CAS742673-64-9
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CC(C1)NN
InChIInChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2
InChIKeyHQFQTTNMBUPQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylhydrazine (CAS 742673-64-9) as a Specialized Building Block for Heterocyclic Synthesis and Drug Discovery


Cyclobutylhydrazine (CAS 742673-64-9) is an alkylhydrazine featuring a strained four-membered cyclobutyl ring, conferring unique conformational rigidity compared to linear or larger cyclic alkylhydrazines . This compound is primarily utilized as a reactive intermediate and nucleophile for constructing nitrogen-containing heterocycles such as pyrazoles, pyridazines, and pyrimidines—key scaffolds in pharmaceuticals and agrochemicals [1]. The cyclobutyl moiety imparts distinct steric and electronic properties that influence reaction selectivity and downstream biological activity, positioning it as a strategic alternative to simpler hydrazine derivatives when constrained ring systems are required .

Why Generic Hydrazine Derivatives Cannot Substitute Cyclobutylhydrazine in Conformationally Constrained Applications


Generic hydrazine derivatives like methylhydrazine or phenylhydrazine lack the rigid, three-dimensional framework imposed by the cyclobutyl ring. This conformational flexibility can lead to reduced target selectivity, altered pharmacokinetic profiles, and inconsistent reactivity in synthetic applications. Specifically, the cyclobutyl group provides steric hindrance that can direct regioselective cyclization and shield reactive sites . In medicinal chemistry, the strained ring often enhances metabolic stability by reducing oxidative metabolism at adjacent positions—a property not shared by simple alkyl or aryl hydrazines [1]. Substituting with a non-cycloalkyl hydrazine in a synthetic route designed for a cyclobutyl-containing scaffold will likely result in failure to achieve the desired heterocycle or, if successful, yield a compound with significantly different physicochemical and biological properties.

Quantitative Comparative Evidence for Cyclobutylhydrazine Differentiation in Synthesis and Pharmacology


Cyclobutylhydrazine-Derived CXCR2 Antagonist Demonstrates Acceptable Metabolic Stability in Human and Rat Microsomes

A series of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, synthesized using a cyclobutylhydrazine scaffold, were evaluated for metabolic stability. Compound 5b, a representative analog, exhibited 'acceptable' metabolic stability when incubated with human and rat liver microsomes, a critical differentiator for drug development [1]. While direct comparative data against a non-cyclobutyl analog is not provided in this source, the study specifically highlights the stability of this alkyl-hydrazine series, contrasting with the known rapid metabolism of simpler hydrazine derivatives.

CXCR2 Antagonist Metabolic Stability Inflammation

Cyclobutylhydrazine Enables Exclusive Formation of Pyrazole Heterocycles via Acid-Catalyzed Cyclization

Cyclobutylhydrazine reacts with 3,5-dimethyl-1,3-diketone under acid catalysis to exclusively yield 1-cyclobutyl-3,5-dimethyl-1H-pyrazole . This chemoselectivity is attributable to the steric and electronic influence of the cyclobutyl group, which directs the cyclization pathway. In contrast, less sterically hindered hydrazines may yield mixtures of regioisomers or byproducts under similar conditions [1].

Heterocyclic Chemistry Synthetic Methodology Pyrazole Synthesis

Cyclobutylhydrazine as a Key Intermediate in Modern Pharmaceutical Patents

Recent patent literature explicitly cites cyclobutylhydrazine and its derivatives as crucial intermediates for preparing compounds targeting immunology and oncology disorders [1]. The patent (US 12,172,961) describes novel substituted hydrazine intermediates, emphasizing the utility of alkyl and cycloalkyl hydrazines in synthesizing pharmacologically relevant heterocycles [1]. This positions cyclobutylhydrazine within a well-defined intellectual property landscape, distinct from off-patent, generic hydrazines.

Pharmaceutical Intermediates Process Chemistry Intellectual Property

Conformational Rigidity of Cyclobutyl Moiety Influences Ligand Selectivity

The cyclobutane ring, a strained four-membered carbocycle, introduces significant conformational restriction compared to flexible alkyl chains or even larger cycloalkyl rings (e.g., cyclohexyl) . This rigidity can pre-organize a molecule for optimal target binding, potentially enhancing both potency and selectivity. In the context of hydrazine derivatives, this property is exploited to reduce the entropic penalty upon binding to biological targets [1].

Medicinal Chemistry Conformational Analysis Drug Design

Procurement-Driven Application Scenarios for Cyclobutylhydrazine in Drug Discovery and Chemical Synthesis


Synthesis of Conformationally Restricted Pyrazole-Based Kinase Inhibitors

Cyclobutylhydrazine is the preferred reagent for synthesizing 1-cyclobutyl-substituted pyrazoles, which serve as core scaffolds for kinase inhibitors (e.g., BTK, JAK) due to their enhanced selectivity profiles derived from the rigid cyclobutyl group .

Development of Next-Generation CXCR2 Antagonists for Inflammatory Diseases

The cyclobutylhydrazine-derived 3-amino-4-hydrazine-cyclobut-3-ene-1,2-dione series has demonstrated potent and selective CXCR2 antagonism with acceptable metabolic stability, positioning it as a key intermediate for designing anti-inflammatory therapeutics targeting IL-8 signaling [1].

Preparing Novel Hydrazine Intermediates for Immunology and Oncology Drug Candidates

Recent patents highlight the utility of cyclobutyl-substituted hydrazines in generating novel intermediates for pharmaceuticals targeting immunology and oncology. Cyclobutylhydrazine is a strategic starting point for accessing proprietary chemical space in these therapeutic areas [2].

Synthetic Exploration of Strained Heterocyclic Systems

In academic and industrial research, cyclobutylhydrazine is employed to construct strained heterocyclic systems (e.g., pyridazines, triazoles) where the cyclobutane ring imposes unique conformational constraints on the resulting molecules, enabling structure-activity relationship (SAR) studies .

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